4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
CAS No.:
Cat. No.: VC15681787
Molecular Formula: C28H26ClN5O5S
Molecular Weight: 580.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26ClN5O5S |
|---|---|
| Molecular Weight | 580.1 g/mol |
| IUPAC Name | [4-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
| Standard InChI | InChI=1S/C28H26ClN5O5S/c1-17-5-11-22(12-6-17)34-27(20-7-9-21(29)10-8-20)32-33-28(34)40-16-25(36)31-30-15-19-13-23(37-3)26(39-18(2)35)24(14-19)38-4/h5-15H,16H2,1-4H3,(H,31,36)/b30-15+ |
| Standard InChI Key | FEBYIPIZGYEPKZ-FJEPWZHXSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C4=CC=C(C=C4)Cl |
Introduction
Structural Features
Compounds with triazole rings, such as the one , often exhibit significant biological activity due to their unique structural features. The presence of 4-chlorophenyl and 4-methylphenyl substituents can enhance their potential biological activity, while the hydrazone linkage contributes to their reactivity and stability.
| Structural Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic ring with three nitrogen atoms. |
| 4-Chlorophenyl Substituent | Enhances biological activity. |
| 4-Methylphenyl Substituent | Contributes to biological activity. |
| Hydrazone Linkage | Increases reactivity and stability. |
Synthesis and Modification
The synthesis of compounds like 4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps, allowing for precise control over the structure and functionality of the final product. Modifications to these compounds can be made to enhance their properties or to synthesize related compounds with different biological activities.
Biological Activity
| Biological Activity | Description |
|---|---|
| Antifungal | Inhibits fungal growth. |
| Antibacterial | Inhibits bacterial growth. |
| Anticancer | Potential for inhibiting cancer cell growth. |
Research Findings
While specific research findings on 4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate are not available, studies on similar compounds indicate promising biological activities. Interaction studies are essential to understand how these compounds interact with biological targets, which will provide insights into their therapeutic potential and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume